molecular formula C7H3FN2O2 B1304139 3-Fluoro-4-nitrobenzonitrile CAS No. 218632-01-0

3-Fluoro-4-nitrobenzonitrile

Cat. No.: B1304139
CAS No.: 218632-01-0
M. Wt: 166.11 g/mol
InChI Key: OZXCOGPRBUSXLE-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O2. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents such as alcohols and ethers. This compound is used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Mechanism of Action

Target of Action

3-Fluoro-4-nitrobenzonitrile primarily targets enzymes involved in nucleophilic substitution reactions. The nitro group, being a strong electron-withdrawing group, makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This reactivity is crucial for its role in various synthetic pathways.

Mode of Action

The compound interacts with its targets by facilitating nucleophilic substitution reactions. The electron-withdrawing nitro group increases the electrophilicity of the carbon atom bonded to the fluoro group, making it more susceptible to attack by nucleophiles. This interaction leads to the formation of new chemical bonds, altering the structure and function of the target molecules .

Biochemical Pathways

This compound affects biochemical pathways involving aromatic nitration and fluorination. These pathways are essential for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The downstream effects include the formation of intermediates that can be further modified to produce desired end products .

Result of Action

At the molecular level, this compound’s action results in the formation of new chemical entities through nucleophilic substitution. These molecular changes can lead to significant alterations in cellular processes, depending on the specific targets and pathways involved. The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of this compound. The compound is stable under dry, room temperature conditions but may degrade in the presence of strong oxidizing agents . Its reactivity towards nucleophiles can be enhanced or inhibited by changes in the surrounding environment, affecting its overall action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrobenzonitrile can be synthesized through a nitration reaction. The process involves mixing 3-fluorobenzonitrile with concentrated nitric acid and sulfuric acid. The reaction is controlled by adjusting the temperature and time, followed by gradual heating. The product is then isolated through washing and crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-nitrobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of fluorescent probes and other biochemical tools.

    Medicine: This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

  • 4-Fluoro-3-nitrobenzonitrile
  • 2-Fluoro-5-nitrobenzonitrile
  • 3-Fluoro-4-methylbenzonitrile

Comparison: 3-Fluoro-4-nitrobenzonitrile is unique due to the specific positioning of the fluoro and nitro groups on the benzene ring, which influences its reactivity and physical properties. Compared to 4-fluoro-3-nitrobenzonitrile, it has different electronic effects due to the position of the substituents, leading to variations in reactivity and applications .

Properties

IUPAC Name

3-fluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCOGPRBUSXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382638
Record name 3-Fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218632-01-0
Record name 3-Fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-nitrobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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